molecular formula C17H17N3O3 B3849272 3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Cat. No. B3849272
M. Wt: 311.33 g/mol
InChI Key: QDKYOGQWHAEXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide, also known as N-(3-Acetylamino-phenyl)-3-acetamidobenzamide, is a chemical compound that has gained significant attention in the field of research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins, leading to its anti-inflammatory and anti-cancer effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide has a number of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and to have antibacterial properties. These effects make it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide in lab experiments include its well-established synthesis method, its potential applications in various fields of research, and its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research involving 3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide. Some potential areas of research include the development of new drugs for inflammatory diseases, cancer, and bacterial infections. Further research is also needed to fully understand the mechanism of action of this compound and to determine its potential toxicity. Additionally, research could be conducted to investigate the potential use of this compound in other fields, such as agriculture or environmental science.
In conclusion, 3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide is a promising compound that has gained significant attention in the field of research due to its potential applications in various fields. Its well-established synthesis method, anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

3-(acetylamino)-3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide[3-(acetylamino)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. It has been used in the development of new drugs, as well as in the study of various diseases and conditions. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-acetamido-N-(3-acetamidophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-6-3-5-13(9-14)17(23)20-16-8-4-7-15(10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYOGQWHAEXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.